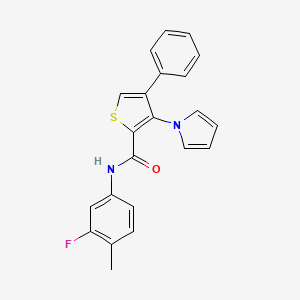![molecular formula C10H17ClO B2480257 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane CAS No. 2287309-86-6](/img/structure/B2480257.png)
1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure The bicyclo[111]pentane framework is known for its rigidity and strain, making it an interesting subject for chemical research and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane typically involves the derivatization of bicyclo[1.1.1]pentane. One common method includes the continuous flow synthesis of bicyclo[1.1.1]pentane derivatives, where [1.1.1]propellane is generated on demand and then derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs up to 8.5 mmol per hour, providing an efficient route to gram quantities of the desired compound.
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often leverages photochemical transformations. These methods enable the large-scale preparation of functionalized bicyclo[1.1.1]pentanes using light, without the need for additional additives or catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Products include derivatives where the chlorine atom is replaced by groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials and coatings due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain and rigidity.
1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the ethoxyethyl group, making it less versatile in certain applications.
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness: 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane stands out due to the presence of both the chloromethyl and ethoxyethyl groups. This combination provides a unique balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-2-12-4-3-9-5-10(6-9,7-9)8-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNLALFCFVIPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
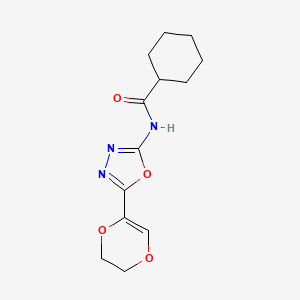
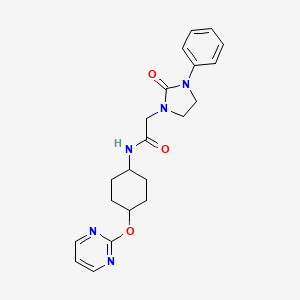
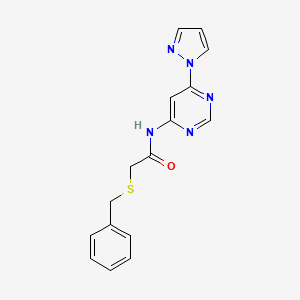
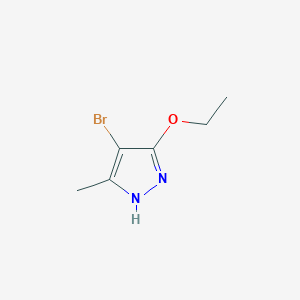
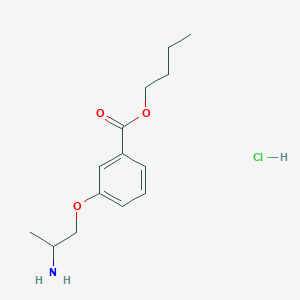

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2480185.png)
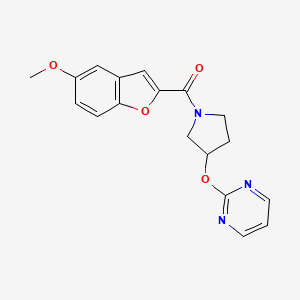
![(2E)-N-(butan-2-yl)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2480190.png)
![N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2480191.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)
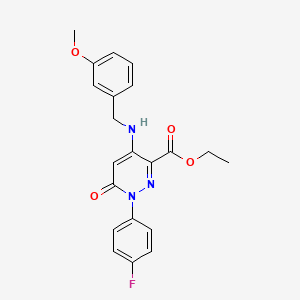
![7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2480196.png)
